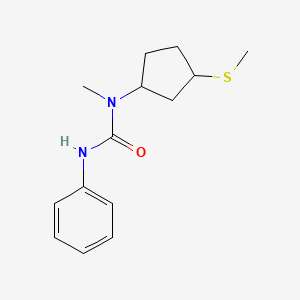
1-Methyl-1-(3-methylsulfanylcyclopentyl)-3-phenylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-1-(3-methylsulfanylcyclopentyl)-3-phenylurea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as PNU-74654 and is a potent inhibitor of the enzyme cyclin-dependent kinase 5 (CDK5).
Mecanismo De Acción
1-Methyl-1-(3-methylsulfanylcyclopentyl)-3-phenylurea inhibits the activity of CDK5 by binding to its active site. This prevents the phosphorylation of its downstream targets, leading to the inhibition of neuronal growth and differentiation.
Biochemical and Physiological Effects:
1-Methyl-1-(3-methylsulfanylcyclopentyl)-3-phenylurea has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit the growth and differentiation of neuronal cells, which is consistent with its mechanism of action. Additionally, it has been found to induce apoptosis in cancer cells, indicating its potential as an anti-cancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-Methyl-1-(3-methylsulfanylcyclopentyl)-3-phenylurea in lab experiments is its high potency as a CDK5 inhibitor. This allows for the use of lower concentrations of the compound, reducing the risk of non-specific effects. However, a limitation of using this compound is its potential toxicity, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for the study of 1-Methyl-1-(3-methylsulfanylcyclopentyl)-3-phenylurea. One area of interest is its potential as a therapeutic agent for neurological disorders, such as Alzheimer's disease and Parkinson's disease. Further studies are needed to determine its efficacy and safety in these settings. Additionally, the anti-cancer properties of this compound warrant further investigation, particularly in the development of novel cancer therapies. Finally, the potential toxicity of this compound should be further studied to determine its safety in various experimental settings.
Métodos De Síntesis
The synthesis of 1-Methyl-1-(3-methylsulfanylcyclopentyl)-3-phenylurea involves the reaction of 3-methylthiophene with cyclopentanone in the presence of sodium hydride. The resulting product is then reacted with phenyl isocyanate to yield the final compound.
Aplicaciones Científicas De Investigación
1-Methyl-1-(3-methylsulfanylcyclopentyl)-3-phenylurea has been extensively studied for its potential applications in various scientific fields. It has been found to be a potent inhibitor of CDK5, which is a critical regulator of neuronal development and function. CDK5 dysregulation has been implicated in various neurological disorders, including Alzheimer's disease and Parkinson's disease. Therefore, 1-Methyl-1-(3-methylsulfanylcyclopentyl)-3-phenylurea has been studied as a potential therapeutic agent for these disorders.
Propiedades
IUPAC Name |
1-methyl-1-(3-methylsulfanylcyclopentyl)-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2OS/c1-16(12-8-9-13(10-12)18-2)14(17)15-11-6-4-3-5-7-11/h3-7,12-13H,8-10H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCBRWXDQWCCDQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCC(C1)SC)C(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

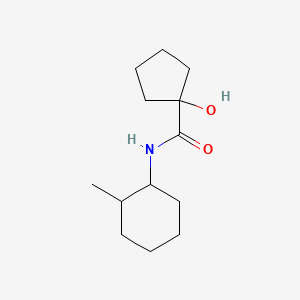
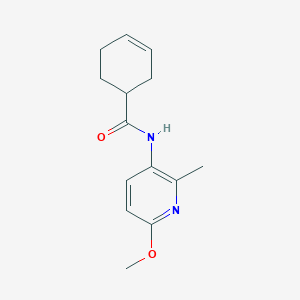
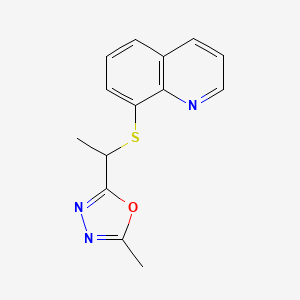
![2-[4-(2-chloro-4-fluoro-5-methylphenyl)-1,3-thiazol-2-yl]-N-methylacetamide](/img/structure/B7582859.png)
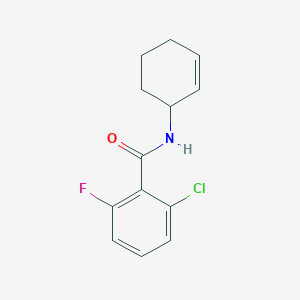
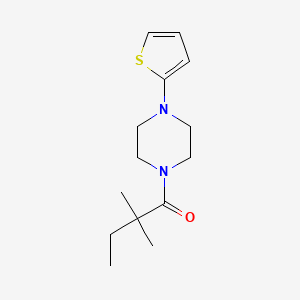

![3-[[4-(Thiolan-3-yl)piperazin-1-yl]methyl]-1,2-oxazole](/img/structure/B7582882.png)
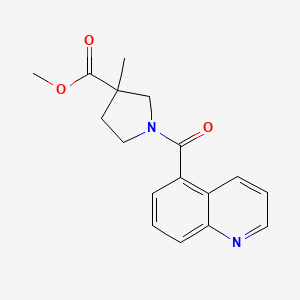
![(6R)-4-[(2,4-difluorophenyl)methyl]-6-methylmorpholine-2-carboxamide](/img/structure/B7582894.png)

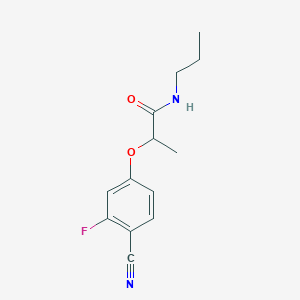
![1-[(5-Ethylthiophen-2-yl)methyl]-3-pyridazin-3-ylurea](/img/structure/B7582931.png)
![N-[(4-bromo-1-methylpyrrol-2-yl)methyl]-N-methyl-1,2-oxazole-3-carboxamide](/img/structure/B7582935.png)